molecular formula C18H39NO4 B13819848 Diethanolamine myristate CAS No. 53404-39-0

Diethanolamine myristate

Cat. No.: B13819848
CAS No.: 53404-39-0
M. Wt: 333.5 g/mol
InChI Key: FUQCJMSCGSVFNQ-UHFFFAOYSA-N
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Description

Diethanolamine myristate is an organic compound formed by the reaction of diethanolamine and myristic acid. Diethanolamine is a secondary amine and a diol, while myristic acid is a saturated fatty acid. The resulting compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethanolamine myristate is synthesized through the reaction of diethanolamine with myristic acid. The reaction typically involves heating myristic acid with diethanolamine in the presence of a catalyst. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. Molecular distillation is often employed to purify the product and remove any unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Diethanolamine myristate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethanolamine myristate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethanolamine myristate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the permeability and uptake of various substances .

Comparison with Similar Compounds

Similar Compounds

  • Diethanolamine laurate
  • Diethanolamine palmitate
  • Diethanolamine stearate

Comparison

Diethanolamine myristate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct properties compared to other diethanolamine fatty acid derivatives. For example, diethanolamine laurate (derived from lauric acid) has a shorter fatty acid chain, resulting in different surfactant properties and applications .

Properties

CAS No.

53404-39-0

Molecular Formula

C18H39NO4

Molecular Weight

333.5 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;tetradecanoic acid

InChI

InChI=1S/C14H28O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;6-3-1-5-2-4-7/h2-13H2,1H3,(H,15,16);5-7H,1-4H2

InChI Key

FUQCJMSCGSVFNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.C(CO)NCCO

Origin of Product

United States

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